What is Acetophenone-1,2-13C2 and its chemical properties
What is Acetophenone-1,2-13C2 and its chemical properties
Introduction
Acetophenone-1,2-13C2 is a stable isotope-labeled form of acetophenone (B1666503), the simplest aromatic ketone.[1] In this compound, the two carbon atoms of the acetyl group are replaced with the carbon-13 (¹³C) isotope.[2] This specific labeling makes it a powerful tool in various scientific research applications, particularly for tracing the metabolic fate of acetophenone and its derivatives in biological systems.[2] Its use is prominent in mechanistic studies of organic reactions, metabolic pathway analysis, and as an internal standard for quantitative analyses.[2][3] The dual labeling provides a distinct M+2 peak in mass spectrometry and enhances signal resolution in ¹³C NMR, facilitating precise detection and quantification.[2]
Chemical and Physical Properties
The chemical and physical properties of Acetophenone-1,2-13C2 are summarized in the table below. These properties are largely similar to unlabeled acetophenone, with the primary difference being the increased molecular weight due to the presence of two ¹³C isotopes.
| Property | Value |
| Molecular Formula | C₆H₅¹³CO¹³CH₃[4] |
| Molecular Weight | 122.13 g/mol [3][4][5] |
| CAS Number | 190314-15-9[4][5] |
| Appearance | Colorless, viscous liquid[1] |
| Melting Point | 19-20 °C (lit.)[4][5] |
| Boiling Point | 202 °C (lit.)[4][5] |
| Density | 1.047 g/mL at 25 °C[4][5] |
| Flash Point | 76.0 °C (168.8 °F) - closed cup[4] |
| Refractive Index | n20/D 1.5325 (lit.)[4] |
| Isotopic Purity | 99 atom % ¹³C[4] |
| Mass Shift | M+2[4] |
Synthesis of Acetophenone-1,2-13C2
The most common method for synthesizing Acetophenone-1,2-13C2 is through a Friedel-Crafts acylation reaction.[2] This involves reacting benzene (B151609) with doubly labeled [1,2-¹³C₂]acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The ¹³C-labeled acetyl chloride is typically prepared from doubly labeled [1,2-¹³C₂]acetic acid.[2]
Caption: Synthesis workflow for Acetophenone-1,2-13C2.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis of Acetophenone-1,2-13C2 from [1,2-¹³C₂]acetyl chloride and benzene.
Materials:
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[1,2-¹³C₂]acetyl chloride
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Benzene
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Aluminum chloride (AlCl₃), anhydrous
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Dry diethyl ether
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Hydrochloric acid (HCl), dilute
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
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In a flask equipped with a dropping funnel and a stirrer, suspend anhydrous AlCl₃ in dry benzene.
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Cool the mixture in an ice bath to maintain a controlled temperature.
-
Slowly add a solution of [1,2-¹³C₂]acetyl chloride in dry benzene to the cooled suspension with continuous stirring. The slow addition is crucial to control the exothermic reaction and prevent side reactions or isotopic scrambling.[2]
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After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and add dilute HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and again with water.
-
Dry the organic layer over anhydrous MgSO₄.
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Remove the solvent by distillation to obtain crude Acetophenone-1,2-13C2.
-
Purify the product by vacuum distillation.
Key Reaction Parameters:
| Parameter | Condition/Reagent | Purpose |
| Reactants | Benzene, [1,2-¹³C₂]acetyl chloride | Formation of the carbon-carbon bond[2] |
| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to activate the acyl chloride[2] |
| Temperature | 0-5 °C during addition | To control the exothermic reaction and prevent side reactions[2] |
| Solvent | Benzene (reactant and solvent) | Reaction medium |
Applications in Drug Development and Research
Acetophenone-1,2-13C2 is a versatile tool in scientific inquiry, particularly in understanding metabolic processes and reaction mechanisms.
Metabolic Pathway Analysis
A primary application of Acetophenone-1,2-13C2 is to trace the metabolic fate of acetophenone and related aromatic ketones in biological systems.[2] By introducing the ¹³C-labeled compound into a cell culture or organism, researchers can track the incorporation of the labeled carbons into downstream metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This allows for the mapping and quantification of metabolic pathways.[2] For example, it has been used to study the metabolism of aromatic ketones in human liver cell lines like HepG2.[2]
Caption: Experimental workflow for metabolic tracing studies.
Experimental Protocol: Metabolic Tracing in HepG2 Cells
This protocol describes a typical experiment to trace the metabolism of Acetophenone-1,2-13C2 in a liver cell line.
Materials:
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HepG2 cells
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Cell culture medium
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Acetophenone-1,2-13C2 solution (sterile)
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Methanol (B129727), ice-cold
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Water, LC-MS grade
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Acetonitrile, LC-MS grade
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Formic acid
Procedure:
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Cell Culture: Culture HepG2 cells to a desired confluency in appropriate culture plates.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of Acetophenone-1,2-13C2 (e.g., 0.1–10 mM).[2]
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Incubation: Incubate the cells for a set period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled compound.[2]
-
Metabolite Extraction:
-
Aspirate the medium (for extracellular metabolites).
-
Wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol to the cells to quench metabolism and extract intracellular metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sample Preparation: Combine and prepare the extracellular and intracellular fractions for analysis. This may involve drying and reconstituting the samples in a suitable solvent.
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of expected labeled metabolites (i.e., metabolites with a mass two units higher than their unlabeled counterparts).[2]
-
-
Data Interpretation: Analyze the resulting data to identify and quantify the ¹³C-labeled metabolites. The degree of ¹³C incorporation provides a quantitative measure of the metabolic flux through specific pathways.[2]
Mechanistic and Biosynthesis Studies
In organic chemistry, Acetophenone-1,2-13C2 is used to elucidate reaction mechanisms by tracing the path of the labeled carbon atoms.[2] For instance, it can provide insights into reactions like the Claisen-Schmidt condensation.[2] Similarly, it aids in understanding the biosynthesis of natural products by revealing how precursor molecules are assembled.[2]
Use as an Internal Standard
Due to its distinct mass, Acetophenone-1,2-13C2 is an excellent internal standard for the accurate quantification of unlabeled acetophenone in various samples using techniques like GC-MS or LC-MS.[3]
Analytical Characterization
The isotopic labels in Acetophenone-1,2-13C2 are key to its utility and are primarily detected by mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
In mass spectrometry, the presence of two ¹³C atoms results in a molecular ion peak that is two mass units higher (M+2) than the unlabeled compound.[2] This distinct mass shift allows for the clear and unambiguous detection of the labeled molecule and its metabolites, even in complex biological matrices.[2] LC-MS/MS is particularly powerful for this application due to its high sensitivity and specificity.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The dual ¹³C labeling enhances the signal in ¹³C NMR spectroscopy, making it easier to observe the labeled carbon atoms.[2] Advanced NMR techniques can be used to confirm the structure and labeling pattern:
-
¹³C-¹H Correlation Spectroscopy (HSQC/HMBC): HSQC experiments can show the correlation between the methyl protons and the labeled C2 carbon. HMBC experiments can reveal correlations from the methyl protons to the labeled C1 carbonyl carbon, confirming the connectivity within the acetyl group.[2]
